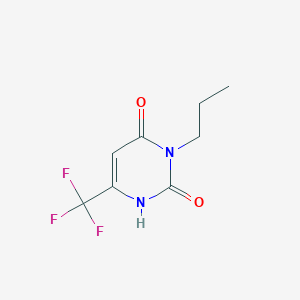
Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate” is an organic compound containing a carbamate group (carbamoyl) and a benzoate group. The presence of a chlorophenyl group indicates that it has a chlorine atom attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the carbamoyl group attached to the benzoate group, with the 3-chlorophenyl group attached to the carbamoyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the chlorophenyl, carbamoyl, and benzoate groups .Wissenschaftliche Forschungsanwendungen
Photopolymerization and Material Science
A study by Guillaneuf et al. (2010) on nitroxide-mediated photopolymerization introduced a new alkoxyamine bearing a chromophore group, which decomposes under UV irradiation to generate radicals. This compound shows promise in photopolymerization applications, where control over polymer growth and structure is crucial (Guillaneuf et al., 2010).
Phototransformation in Environmental Chemistry
Mansfield and Richard (1996) discussed the photolysis of dichlorophen, leading to various transformation products in different conditions. This research provides insights into the environmental degradation of chlorinated organic compounds, relevant to understanding the fate of similar chemical structures in aquatic environments (Mansfield & Richard, 1996).
Organic Synthesis and Antimicrobial Activity
Research by Jalihal et al. (2009) focused on the synthesis of new 1,2,4-triazoles from aniline and chloro aniline derivatives, demonstrating the potential for antimicrobial applications. This work underlines the chemical versatility of Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate-related compounds in synthesizing biologically active molecules (Jalihal et al., 2009).
Fluorescence and Liquid Crystal Applications
Muhammad et al. (2016) synthesized a series of methyl 4-(4-alkoxystyryl)benzoates to study their liquid crystalline and fluorescence properties. These findings indicate potential applications in optoelectronic devices and materials science, showcasing the compound's utility in developing functional materials with specific optical properties (Muhammad et al., 2016).
Agricultural Applications
In the context of agriculture, Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole, indicating potential for controlled delivery systems in crop protection. This study suggests the broader applicability of related chemical structures in formulating more efficient and environmentally friendly pesticide delivery systems (Campos et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[[3-(3-chlorophenyl)-3-hydroxypropyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-24-18(23)13-7-5-12(6-8-13)17(22)20-10-9-16(21)14-3-2-4-15(19)11-14/h2-8,11,16,21H,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTYHXPWWQTDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

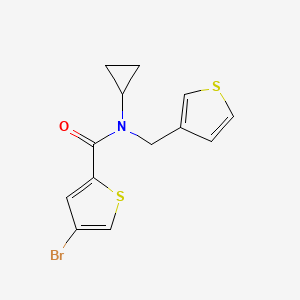
![2-(4-Methylphenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2943318.png)
![[4-(Pyridin-4-yl)oxan-4-yl]methanamine](/img/structure/B2943322.png)

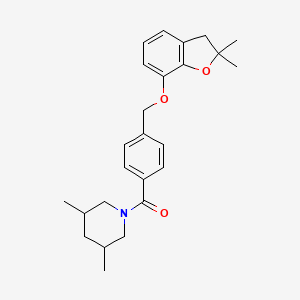
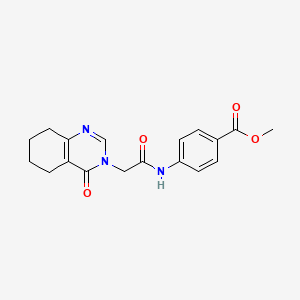
![4-(4-(methylthio)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2943328.png)
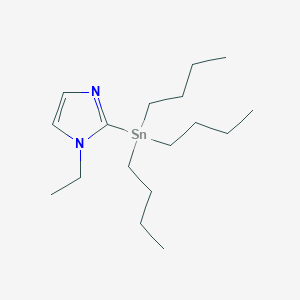
![2-((2,4-dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2943330.png)
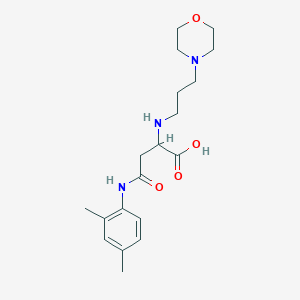
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B2943333.png)
![N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide](/img/structure/B2943334.png)
